4-Bromooxane-4-carboxylic acid
Description
Contextualizing Oxane Derivatives in Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least two different elements as members of the ring, form a cornerstone of organic chemistry and are particularly prevalent in medicinal chemistry and natural products. uomus.edu.iq Within this vast class, oxane derivatives play a significant role. The term "oxane" is the preferred IUPAC name for a saturated six-membered ring containing five carbon atoms and one oxygen atom, also commonly known as tetrahydropyran (B127337) (THP). wikipedia.org
Significance of Halogenated Cyclic Ethers and Carboxylic Acid Functionalities in Synthetic Design
The dual functionality of 4-bromooxane-4-carboxylic acid makes it a noteworthy tool in synthetic design. Both halogenated cyclic ethers and carboxylic acids contribute unique and valuable properties to a molecule.
Halogenated Cyclic Ethers: Cyclic ethers containing a halogen atom are prevalent in a variety of natural products. nih.govacs.org The inclusion of a halogen, such as bromine, can significantly influence a molecule's chemical properties. The bromine atom can enhance electrophilic reactivity, making the compound a useful intermediate for various coupling reactions. The synthesis of these halogenated heterocycles is an important field of study, often involving electrophilic halogen-induced cyclization reactions. nih.govmdpi.com In these reactions, an electrophilic halogen source activates an unsaturated bond, leading to the formation of a cyclic ether. mdpi.com
Carboxylic Acid Functionalities: The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. numberanalytics.com Its acidic nature and ability to participate in hydrogen bonding make it a key component in drug design for interacting with biological targets like enzymes and receptors. numberanalytics.comnih.gov Carboxylic acids are exceptionally versatile synthetic intermediates, serving as precursors for a wide array of other functional groups, including esters, amides, and acid chlorides. researchgate.netsolubilityofthings.com They can also act as directing groups in C-H activation reactions, providing a powerful tool for constructing complex molecular architectures. researchgate.net
The combination of a stable cyclic ether scaffold, a reactive bromine handle for further functionalization, and a versatile carboxylic acid group for derivatization or polar interactions makes compounds like this compound valuable building blocks.
Research Landscape and Knowledge Gaps Pertaining to this compound and Related Structures
The current research landscape for this compound itself appears to be that of a specialized chemical building block rather than a widely studied end-product. It is commercially available from various suppliers for research purposes. bio-fount.comsigmaaldrich.com This availability suggests its utility as a starting material or intermediate in the synthesis of more complex molecules. a2bchem.com
While direct studies on this compound are limited, extensive research exists on closely related structures. For example, aryl-substituted analogs such as 4-(3-bromophenyl)oxane-4-carboxylic acid and 4-(4-bromophenyl)oxane-4-carboxylic acid have been investigated for their potential in pharmaceutical development, including as scaffolds for anticancer agents. Research on these derivatives highlights the importance of the bromo-oxane-carboxylic acid core in generating molecules with specific biological activities.
A clear knowledge gap exists regarding the specific applications and reaction pathways of this compound itself. The literature focuses more on its derivatives or its precursors, such as tetrahydropyran-4-carboxylic acid. ambeed.comnih.gov Further research could explore the unique reactivity of this compound, potentially uncovering new synthetic methodologies or leading to the development of novel molecular entities with valuable properties. The synthesis of related compounds, such as 4-(bromomethyl)tetrahydropyran, involves the reaction of a corresponding alcohol with a brominating agent, a route that could potentially be adapted for this compound's precursors. chemicalbook.com
Chemical Data for this compound
Below is a table summarizing key identifiers and properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonym | 4-bromo-tetrahydropyran-4-carboxylic acid | |
| CAS Number | 1803600-06-7 | bio-fount.comsigmaaldrich.com |
| Molecular Formula | C₆H₉BrO₃ | bio-fount.com |
| Molecular Weight | 209.03 g/mol | bio-fount.com |
| Canonical SMILES | C1COCC(C1)(C(=O)O)Br |
Structure
3D Structure
Properties
IUPAC Name |
4-bromooxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOPAXDMQKLKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247868 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-06-7 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromooxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromooxane 4 Carboxylic Acid and Its Precursors
Direct Synthesis Strategies
Direct methods aim to introduce the bromine atom onto a pre-existing oxane-4-carboxylic acid scaffold. However, these routes are often complicated by the structure of the starting material.
Adaptations of Hell–Volhard–Zelinskii Reaction for Cyclic Systems
The Hell–Volhard–Zelinskii (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. careers360.combyjus.commasterorganicchemistry.com The reaction typically proceeds in four main steps: first, the carboxylic acid is converted into an acyl bromide using a reagent like phosphorus tribromide (PBr₃). masterorganicchemistry.com This is followed by keto-enol tautomerism, bromination at the α-carbon of the enol, and finally, hydrolysis of the α-bromo acyl bromide to yield the final α-bromo carboxylic acid. masterorganicchemistry.com
A critical requirement for the standard HVZ reaction is the presence of at least one hydrogen atom on the α-carbon. careers360.comncert.nic.in In the case of oxane-4-carboxylic acid, the α-carbon (the C4 position of the oxane ring) is a tertiary carbon atom with no attached hydrogen atoms. Therefore, the conventional HVZ mechanism is not directly applicable for the synthesis of 4-bromooxane-4-carboxylic acid. careers360.com Adaptations of this reaction for such tertiary systems are not common and would likely require significant deviation from the standard conditions, potentially involving radical-based pathways, which could affect selectivity and yield.
Indirect Synthetic Routes and Precursor Transformations
Given the challenges associated with direct synthesis, indirect routes that build the molecule from functionalized precursors are generally more viable and controllable.
Hydrolysis of Methyl 4-Bromooxane-4-carboxylate and Other Ester Derivatives
A highly practical and common indirect route is the hydrolysis of a corresponding ester, such as methyl 4-bromooxane-4-carboxylate. sigmaaldrich.commolaid.com This two-step approach involves first synthesizing the ester precursor and then converting it to the carboxylic acid. The hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt. ucoz.com
While the hydrolysis of sterically hindered esters can be challenging, specialized methods have been developed to facilitate this transformation under milder conditions. ucoz.comarkat-usa.orgacs.orgresearchgate.net For instance, using a non-aqueous medium, such as a mixture of methanol (B129727) and dichloromethane (B109758) with NaOH, can enhance the reactivity of the hydroxide anions, allowing for efficient saponification at room temperature. arkat-usa.orgresearchgate.net
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Methyl 4-bromooxane-4-carboxylate | 1. NaOH (aq) or LiOH (aq), Heat 2. H₃O⁺ (workup) | This compound | Saponification (Ester Hydrolysis) |
Carboxylation Reactions Utilizing Organometallic Intermediates Derived from Brominated Oxanes
The carboxylation of organometallic reagents is a powerful method for forming carboxylic acids. libretexts.orguc3m.es This strategy involves the reaction of a Grignard reagent or an organolithium compound with carbon dioxide (CO₂), typically in its solid form (dry ice), followed by an acidic workup. tamu.eduyoutube.com The Grignard reagent adds to the electrophilic carbon of CO₂ to form a magnesium carboxylate salt, which is then protonated to yield the carboxylic acid. libretexts.orgtamu.edu
To apply this method to the synthesis of this compound, a suitable organometallic precursor derived from a brominated oxane would be required. A hypothetical route could involve a di-functionalized precursor like 4,4-dibromooxane. Selective metal-halogen exchange could generate a 4-bromo-4-(magnesiobromo)oxane intermediate, which could then be carboxylated. However, the formation and stability of such an intermediate would be critical to the success of this route. This method is advantageous as it builds the carbon skeleton and introduces the carboxyl group in a single, effective step. libretexts.org
| Hypothetical Precursor | Reagents | Intermediate | Final Product |
|---|---|---|---|
| 4,4-Dibromooxane | 1. Mg, THF 2. CO₂ (dry ice) 3. H₃O⁺ (workup) | 4-Bromo-4-(magnesiobromo)oxane | This compound |
Oxidative Pathways from Oxane-Based Alcohols or Aldehydes
A final major synthetic strategy involves the oxidation of an oxane-based precursor where the carbon at the C4 position is already at a lower oxidation state. Suitable starting materials for this pathway would be 4-bromooxane-4-methanol or 4-bromooxane-4-carbaldehyde. ambeed.com
The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. ncert.nic.in A variety of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium chlorite (B76162) (NaClO₂). For example, the oxidation of a 4-substituted-4-hydroxymethyl pyran derivative to the corresponding carboxylic acid has been documented, supporting the viability of this approach. chempap.org Similarly, the oxidation of an aldehyde group on an oxane ring to a carboxylic acid is a known transformation. The success of this route is contingent upon the successful synthesis of the required brominated alcohol or aldehyde precursors. researchgate.net
| Starting Material | Typical Oxidizing Agents | Product | Reaction Type |
|---|---|---|---|
| 4-Bromooxane-4-methanol | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | This compound | Oxidation of a Primary Alcohol |
| 4-Bromooxane-4-carbaldehyde | KMnO₄, Jones Reagent, or NaClO₂ | This compound | Oxidation of an Aldehyde |
Nitrile Hydrolysis Approaches for Carboxylic Acid Formation
A prominent and reliable method for synthesizing carboxylic acids is through the hydrolysis of a nitrile precursor. libretexts.org This approach is particularly useful as it allows for the conversion of an alkyl halide into a carboxylic acid with an additional carbon atom via a nitrile intermediate. lumenlearning.com For the synthesis of this compound, the direct precursor in this pathway is 4-bromooxane-4-carbonitrile .
The conversion of the nitrile group (–C≡N) into a carboxylic acid (–COOH) is achieved by reacting it with water, a process known as hydrolysis. libretexts.org This reaction can be performed under either acidic or basic conditions, typically requiring heat to proceed efficiently. libretexts.orgbyjus.com
Acid-Catalyzed Hydrolysis: In this method, the nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.org The nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water. lumenlearning.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.com This one-pot process directly yields the desired free carboxylic acid. libretexts.orgbyjus.com
Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be catalyzed by a base, such as sodium hydroxide (NaOH) solution, under reflux conditions. libretexts.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. usc.edu This process also forms an intermediate amide, which is then hydrolyzed further. byjus.com Under basic conditions, the final product is the salt of the carboxylic acid (a carboxylate salt, e.g., sodium 4-bromooxane-4-carboxylate). libretexts.org To obtain the final free carboxylic acid, a separate acidification step is required, where a strong acid is added to protonate the carboxylate ion. libretexts.org
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Dilute strong acid (e.g., HCl, H₂SO₄) | Aqueous strong base (e.g., NaOH, KOH) |
| Initial Product | Carboxylic Acid (R-COOH) | Carboxylate Salt (R-COO⁻Na⁺) |
| Byproduct | Ammonium Salt (NH₄⁺Cl⁻) | Ammonia (B1221849) (NH₃) |
| Final Step | Distillation/Extraction | Acidification followed by extraction |
| Consideration | Preferred for direct isolation of the free acid. byjus.com | Requires an additional acidification step. |
Development of Sustainable and Efficient Synthetic Routes
Modern chemical synthesis places a strong emphasis on the development of sustainable and efficient processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.gov Research in this area for the synthesis of carboxylic acids, including this compound, focuses on greener alternatives to traditional methods.
One of the most promising sustainable strategies is electrocarboxylation, which utilizes carbon dioxide (CO₂), a readily available and non-toxic C1 feedstock, to form the carboxyl group. nih.govbeilstein-journals.org This method involves the electrochemical reduction of an organic substrate in the presence of CO₂, generating a carboxylate anion. nih.gov This approach can replace more hazardous reagents and operates under milder conditions. nih.gov For a molecule like this compound, a potential route could involve the electrocarboxylation of a suitable precursor derived from the oxane ring. The direct formation of the free carboxylic acid can be challenging, as protons generated at the anode can sometimes lower the process's efficiency. nih.gov
Another avenue for green synthesis involves the use of environmentally benign oxidizing agents. mdpi.com If a synthetic route proceeds through an aldehyde precursor, such as 4-bromooxane-4-carbaldehyde, it could be oxidized to the corresponding carboxylic acid. Sustainable protocols for this transformation employ agents like hydrogen peroxide with a recyclable catalyst in an aqueous medium, which represents a significant improvement over traditional heavy-metal-based oxidants (e.g., KMnO₄ or chromium reagents). mdpi.com
Table 2: Overview of Synthetic Route Philosophies
| Approach | Key Principles | Potential Application to Target Synthesis |
| Traditional Synthesis | Often relies on stoichiometric reagents, harsh conditions (e.g., strong acids/bases, high temperatures), and multi-step purifications. | Nitrile hydrolysis using concentrated acids or bases. Oxidation with stoichiometric permanganate or chromium reagents. |
| Sustainable/Green Synthesis | Use of renewable feedstocks (e.g., CO₂), non-toxic catalysts, milder reaction conditions, and minimization of waste (high atom economy). nih.govmdpi.com | Electrocarboxylation of an oxane-based precursor with CO₂. beilstein-journals.org Oxidation of a precursor aldehyde using H₂O₂ and a recyclable catalyst. mdpi.com |
| Efficient Synthesis | Fewer reaction steps, high yields, low catalyst loadings, one-pot procedures. acs.org | Development of catalytic routes that form the bromo-substituted oxane ring and carboxyl group in a minimal number of steps. |
Chemical Reactivity and Mechanistic Investigations of 4 Bromooxane 4 Carboxylic Acid
Reactivity at the Bromine Moiety
The bromine atom, positioned alpha to the carbonyl group of the carboxylic acid, is activated towards a variety of transformations. This enhanced reactivity is a cornerstone of its utility as a synthetic intermediate.
The C-Br bond in 4-bromooxane-4-carboxylic acid is highly susceptible to nucleophilic attack. The adjacent carbonyl group stabilizes the transition state of SN2 reactions, accelerating the substitution process compared to a typical alkyl bromide. libretexts.org This allows for the displacement of the bromide ion by a wide range of nucleophiles, providing a direct route to various 4-substituted oxane-4-carboxylic acid derivatives. libretexts.orgtutoring-blog.co.uk
The general mechanism involves the direct backside attack of a nucleophile on the carbon atom bearing the bromine. The reaction proceeds via a single transition state, leading to the inversion of stereochemistry if the carbon were chiral. Key factors influencing the reaction rate include the strength of the nucleophile, the solvent, and the temperature. rammohancollege.ac.in Common nucleophiles include amines, alcohols, and thiols, leading to the formation of α-amino acids, α-hydroxy acids, and α-thio acids, respectively, within the oxane framework. libretexts.org For instance, reaction with an excess of ammonia (B1221849) can provide the corresponding α-amino acid derivative. libretexts.org
| Nucleophile | Product Type | Reagents & Conditions |
| Amines (e.g., NH₃) | 4-Aminooxane-4-carboxylic acid | Excess amine, polar solvent |
| Alcohols/Alkoxides | 4-Alkoxyoxane-4-carboxylic acid | Alcohol, base or alkoxide salt |
| Thiols/Thiolates | 4-(Alkylthio)oxane-4-carboxylic acid | Thiol, base or thiolate salt |
| Azide (B81097) (e.g., NaN₃) | 4-Azidooxane-4-carboxylic acid | Sodium azide, polar aprotic solvent |
This table presents generalized nucleophilic substitution reactions based on the known reactivity of α-bromo carboxylic acids. libretexts.org
Metal-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the 4-position. While Grignard reagents are generally incompatible due to the acidic carboxylic acid proton which would be preferentially abstracted, leah4sci.comlibretexts.org palladium-catalyzed reactions are highly effective.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-Br bond with an alkene to form a substituted alkene. wikipedia.org The reaction typically employs a Pd(0) catalyst, a base, and a phosphine (B1218219) ligand. libretexts.org The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org This reaction allows for the introduction of vinyl groups at the 4-position of the oxane ring.
Other Cross-Coupling Reactions: Analogous to other α-bromo carbonyl compounds, this compound (or its ester derivatives) can participate in other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using boronic acids) and Hiyama (using organosilanes) reactions. acs.orgorganic-chemistry.org These reactions are invaluable for creating C(sp²)-C(sp³) and C(sp)-C(sp³) bonds, enabling the synthesis of 4-aryl- and 4-alkenyl-oxane-4-carboxylic acids. acs.orgorganic-chemistry.org Nickel catalysts have also been shown to be effective for the cross-coupling of α-bromo esters with organosilanes. acs.org
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-Vinyloxane-4-carboxylic acid derivative |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryloxane-4-carboxylic acid |
| Hiyama Coupling | Arylsilane | Nickel/Diamine catalyst or Pd catalyst | 4-Aryloxane-4-carboxylic acid |
This table summarizes potential metal-mediated cross-coupling reactions based on established methods for α-bromo carbonyl compounds. wikipedia.orgacs.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group of this compound undergoes a variety of classic transformations, including esterification, amidation, and conversion to more reactive acyl derivatives like acid chlorides and anhydrides. These reactions proceed via nucleophilic acyl substitution. pressbooks.pubuomustansiriyah.edu.iq
Fischer Esterification: This is a direct, acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product, the alcohol is typically used in large excess, or water is removed as it forms. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester, followed by deprotonation to give the final product. masterorganicchemistry.com
Activated Ester Formation: To circumvent the equilibrium limitations and often harsh conditions of Fischer esterification, the carboxylic acid can be converted into an activated ester. This involves reacting the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form a highly reactive intermediate that readily reacts with an alcohol. organic-chemistry.org This method is particularly useful for reactions with sensitive or precious alcohols.
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible; requires excess alcohol or water removal. masterorganicchemistry.com |
| Activated Ester (e.g., Steglich) | Alcohol (R'-OH), DCC, DMAP | Proceeds under mild conditions; not limited by equilibrium. organic-chemistry.org |
This table compares common esterification methods applicable to this compound.
Amide bond formation is a critical transformation in organic synthesis. This can be achieved through both direct and activated pathways.
Direct Amidation: Carboxylic acids can be directly condensed with primary or secondary amines to form amides, although this typically requires high temperatures to drive off water. More modern methods utilize activating agents that facilitate the reaction under milder conditions. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of a wide variety of carboxylic acids and amines. acs.org Similarly, reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov
Activated Routes: The most common and general method for amide synthesis involves the initial conversion of the carboxylic acid into a more reactive acylating agent. nih.gov This can be an acid chloride, an acid anhydride, or an in-situ generated activated ester using coupling reagents (e.g., DCC, HATU). This activated intermediate is then treated with the desired amine to form the amide bond. nih.gov This two-step or one-pot activated approach is highly efficient and broadly applicable. nih.gov
| Route | Reagents | Description |
| Direct Condensation | Amine (R'R''NH), B(OCH₂CF₃)₃ or TiCl₄ | One-pot reaction under specific catalytic conditions. acs.orgnih.gov |
| Activated Route (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Two-step process involving isolation or in-situ use of the highly reactive acid chloride. nih.gov |
| Activated Route (via Coupling Reagent) | Amine (R'R''NH), Coupling Reagent (e.g., DCC) | Forms an activated intermediate in situ that reacts with the amine. nih.gov |
This table outlines common amidation strategies for this compound.
Acid Chlorides: Carboxylic acids are readily converted to the corresponding acid chlorides, which are highly reactive and versatile synthetic intermediates. A common reagent for this transformation is thionyl chloride (SOCl₂). nih.gov The reaction of this compound with SOCl₂ would yield 4-bromooxane-4-carbonyl chloride, along with gaseous byproducts SO₂ and HCl. Alternatively, oxalyl chloride ((COCl)₂) can be used. These acid chlorides are not typically isolated and are often used immediately in subsequent reactions, such as esterification or amidation. uomustansiriyah.edu.iq
Acid Anhydrides: Symmetrical acid anhydrides can be prepared by reacting an acid chloride with a carboxylate salt. libretexts.orglibretexts.org Therefore, reacting 4-bromooxane-4-carbonyl chloride with the sodium salt of this compound would produce the corresponding symmetrical anhydride. Anhydrides can also be formed by the dehydration of two carboxylic acid molecules, though this often requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or high temperatures. chemistrysteps.com Like acid chlorides, acid anhydrides are excellent acylating agents for alcohols and amines. libretexts.orgchemistrysteps.com
Decarboxylation Pathways and Derivatives thereof
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for carboxylic acids. While simple aliphatic acids are generally stable to heat, the structure of this compound presents unique considerations. The process is a form of halodecarboxylation, where a carbon-carbon bond is cleaved and replaced with a halogen, although in this context, we consider the loss of CO₂ from the already halogenated compound. nih.gov
Thermal decarboxylation can be a viable pathway. For instance, the related compound tetrahydropyran-4,4-dicarboxylic acid undergoes decarboxylation when heated to 120-130°C in a high-boiling solvent like xylene, yielding tetrahydropyran-4-carboxylic acid. ijprajournal.com This suggests that the 4-bromo substituted analogue could potentially decarboxylate under similar thermal stress to yield 4-bromooxane.
The Hunsdiecker reaction and its modifications, which convert carboxylic acids to organic halides via decarboxylation, provide mechanistic insight. nih.gov These reactions often proceed through radical intermediates, initiated by the decomposition of an acyl hypohalite. nih.gov By analogy, the decarboxylation of this compound could be induced under radical conditions.
Furthermore, the α-bromo group makes the α-carbon susceptible to nucleophilic substitution (SN2) reactions. libretexts.org Treatment with nucleophiles like hydroxide (B78521) or ammonia can lead to the formation of α-hydroxy or α-amino acid derivatives, respectively. These derivative compounds could then undergo their own subsequent reactions, including decarboxylation under different conditions.
| Reaction Type | Conditions | Potential Product | Reference/Analogy |
|---|---|---|---|
| Thermal Decarboxylation | High temperature (e.g., 120-130°C) in solvent (e.g., xylene) | 4-Bromooxane | Analogous to tetrahydropyran-4,4-dicarboxylic acid decarboxylation. ijprajournal.com |
| Radical-Induced Decarboxylation | Radical initiators, photolysis | 4-Bromooxane | Mechanistic analogy to Hunsdiecker reaction. nih.gov |
| SN2 Substitution followed by Decarboxylation | 1. Nucleophile (e.g., OH⁻, NH₃) 2. Decarboxylation conditions | Derivatives of 4-hydroxyoxane or 4-aminooxane | Based on general reactivity of α-halo acids. libretexts.org |
Reactivity of the Oxane Ring System
The oxane ring can undergo cleavage, typically under acidic conditions. The mechanism involves the protonation of the ether oxygen by a strong acid, which activates the ring. This is followed by a nucleophilic attack on one of the adjacent carbons (at the C-2 or C-6 position), leading to the opening of the ring. The product of such a reaction would be a substituted open-chain hydroxy carboxylic acid. The stability of the tetrahydropyran (B127337) ring means these reactions generally require forcing conditions.
While specific studies on the ring-opening of this compound are not prevalent, the general mechanism provides a predictive framework. The presence of the electron-withdrawing bromine and carboxyl groups at the C-4 position would electronically influence the stability of any charged intermediates formed during the ring-opening process, though the primary action occurs at the C-O bonds of the ether.
The structure of this compound allows for several potential intramolecular reactions, particularly under basic conditions where the carboxylate anion is formed.
Isomerization via Favorskii-type Rearrangement: A highly relevant transformation for analogous structures is the Favorskii rearrangement, which occurs in α-halo ketones under basic conditions and results in ring contraction. wikipedia.orgadichemistry.com While the subject molecule is a carboxylic acid, a derivative such as the corresponding α-bromo ketone could undergo this reaction. Treatment with a base like sodium hydroxide would lead to the formation of a bicyclic cyclopropanone (B1606653) intermediate, which upon nucleophilic attack and ring-opening would yield a five-membered cyclopentane (B165970) carboxylic acid derivative. wikipedia.orgadichemistry.comddugu.ac.in This pathway represents a potential route for skeletal isomerization.
Intramolecular Cyclization to Bicyclic Lactones: The carboxylate anion, formed upon deprotonation, can act as an internal nucleophile. While attack at the α-carbon (C-4) to displace the bromide would form a highly strained α-lactone, an attack at the C-2 or C-6 position of the oxane ring is also conceivable. This SN2-type reaction would displace the ether oxygen as part of the ring-opening process and form a new lactone. Specifically, attack of the C-4 carboxylate onto C-2 (or C-6) would result in the formation of a bicyclic γ-lactone. The formation of such bridged bicyclo[3.2.1] lactone systems from linear carboxylic acids via transition-metal-catalyzed C-H activation highlights the feasibility of such cyclizations. nih.gov
Another pathway to lactones involves the initial ring-opening of the oxane to a 5-hydroxy-4-bromo-4-carboxy-pentyl intermediate, which could then cyclize. Depending on which hydroxyl group attacks the carboxyl group (or an activated form of it), different lactone ring sizes could be formed. youtube.com
Advanced Mechanistic Studies of Key Transformations
Understanding the precise pathways of these reactions requires sophisticated analytical techniques to probe transition states and intermediates.
While specific isotopic labeling studies on this compound are not documented in readily available literature, the principles of such experiments can be applied to its potential reactions.
Decarboxylation: To study the mechanism of thermal decarboxylation, ¹³C labeling of the carboxyl carbon could be employed. Tracking the label in the resulting CO₂ would confirm the origin of the eliminated carbon. Kinetic studies, measuring the rate of CO₂ evolution at different temperatures, would allow for the determination of activation energy, providing insight into the transition state.
Favorskii-type Rearrangement: In a hypothetical rearrangement of a ketone derivative, labeling the carbonyl carbon would be crucial. Its final position in the contracted ring product would help confirm or rule out the symmetrical cyclopropanone intermediate proposed in the Favorskii mechanism. wikipedia.org
Intramolecular Catalysis: Kinetic analysis is essential for understanding the role of the carboxylic acid group in its own reactions. A study on the hydrolysis and acyl migration of methylprednisolone (B1676475) 21-succinate demonstrated how kinetic data across a pH range can distinguish between general acid-base catalysis and direct nucleophilic catalysis by the terminal carboxyl group. nih.gov A similar approach could elucidate whether the carboxyl group of this compound acts as a nucleophile or a proton transfer agent in its cyclization or ring-opening reactions.
The reactivity of this compound is profoundly influenced by the pH of the reaction medium, with acids and bases catalyzing distinct pathways.
Base Catalysis: In the presence of a base, the carboxylic acid is deprotonated to form the corresponding carboxylate anion. libretexts.orgstudymind.co.uk This significantly increases the nucleophilicity of the carboxyl group. This carboxylate can then participate in several intramolecular reactions:
SN2 attack: As discussed, the carboxylate may attack the α-carbon, or more likely, another electrophilic center in the molecule.
Favorskii Rearrangement: Base is essential for the Favorskii rearrangement of related α-halo ketones, as it is required to form the initial enolate that cyclizes to the cyclopropanone intermediate. adichemistry.com
Elimination: Base could also potentially promote the elimination of HBr, if a proton were available on an adjacent carbon, though this is not possible from the C-4 position.
Acid Catalysis: Under acidic conditions, two sites in the molecule are susceptible to protonation: the carbonyl oxygen of the carboxylic acid and the ether oxygen of the oxane ring.
Carbonyl Protonation: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by external nucleophiles. libretexts.org This is a key step in reactions like Fischer esterification.
Ether Oxygen Protonation: Protonation of the oxane's ether oxygen weakens the C-O bonds, activating the ring for nucleophilic attack and subsequent ring-opening. studymind.co.uk
Intermediate Formation: In reactions like the Hell-Volhard-Zelinskii bromination, acid (in the form of PBr₃) is required to convert the carboxylic acid into a more reactive acid bromide intermediate, which can then enolize and be brominated. libretexts.orgmasterorganicchemistry.com This highlights the role of acid catalysis in activating the carboxylic acid group for further transformation.
The presence of an internal carboxylic acid can itself influence reaction pathways by acting as an intramolecular proton donor, a phenomenon observed in other organocatalytic systems. rsc.org
| Catalyst Type | Activated Species/Site | Favored Reaction Pathway | Reference |
|---|---|---|---|
| Base (e.g., OH⁻, RO⁻) | Carboxylate anion (R-COO⁻) | Intramolecular cyclization, Favorskii-type rearrangement (of derivatives) | adichemistry.comlibretexts.org |
| Acid (e.g., H₃O⁺) | Protonated carbonyl, Protonated ether oxygen | Ring-opening, Esterification (with alcohol) | libretexts.orgstudymind.co.uk |
Derivatization and Analogues of 4 Bromooxane 4 Carboxylic Acid
Synthesis and Characterization of Ester Derivatives
The carboxylic acid moiety of 4-Bromooxane-4-carboxylic acid is readily converted into a range of ester derivatives. This transformation is a fundamental tool for modifying the compound's polarity and steric properties.
The synthesis of alkyl and aryl esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com For more sensitive substrates or to achieve higher yields, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. organic-chemistry.orgdntb.gov.ua These methods facilitate the formation of an ester bond with a wide variety of alkyl and aryl alcohols. organic-chemistry.orgorganic-chemistry.orgrsc.org
The characterization of these ester derivatives typically involves spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C-O stretch for the ester. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the presence of the alkyl or aryl group from the alcohol, and high-resolution mass spectrometry (HRMS) confirms the molecular weight of the newly formed ester. organic-chemistry.org
Table 1: Common Methods for the Synthesis of Alkyl and Aryl Esters
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Simple, inexpensive reagents | Equilibrium reaction, may require removal of water |
| Carbodiimide Coupling | Alcohol, DCC or EDCI, DMAP | Room temperature | High yields, mild conditions | Byproducts can be difficult to remove |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) followed by alcohol | Varies | High reactivity | Harsh reagents, may not be suitable for sensitive substrates |
Intramolecular esterification of a hydroxycarboxylic acid leads to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.comwikipedia.org In the case of this compound, the formation of a simple lactone through intramolecular esterification would require the presence of a hydroxyl group elsewhere on the oxane ring.
However, the bromo substituent at the 4-position offers a potential pathway for a different type of cyclization. While not a direct intramolecular esterification, a related process known as halolactonization could be envisioned in reverse. Halolactonization involves the reaction of an unsaturated carboxylic acid with a halogen source to form a halogen-containing lactone. nih.gov The stability of the resulting lactone ring (typically 5- or 6-membered rings are most favorable) would be a key driving factor. youtube.com The formation of a lactone from this compound itself would likely involve a substitution reaction where the carboxylate acts as an intramolecular nucleophile to displace the bromide, a process that would be highly dependent on the stereochemistry and ring conformation.
Amide Derivatives and Their Synthetic Utility
The conversion of this compound to its corresponding amide derivatives introduces a nitrogen-containing functional group, significantly expanding the potential for further chemical modifications. The synthesis of amides is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. nih.govacs.org
Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). organic-chemistry.org These methods allow for the formation of amide bonds with a diverse range of amines under relatively mild conditions. orgsyn.orgnih.govsciepub.com The resulting amides can serve as precursors for a variety of other functional groups or as building blocks in the synthesis of more complex molecules. nih.govrsc.org
Table 2: Selected Coupling Reagents for Amide Synthesis
| Reagent | Full Name | Key Features |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization |
| BOP | Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate | Effective for hindered amines and acids |
| EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble byproducts, easy removal |
Analogues with Modified Halogen Substituents (e.g., chloro-, iodo-, fluoro-oxane carboxylic acids)
Replacing the bromine atom in this compound with other halogens can significantly alter the compound's reactivity and physical properties.
Chloro-derivatives: The synthesis of the corresponding 4-chlorooxane-4-carboxylic acid could potentially be achieved through methods analogous to those used for bromination, for example, by employing a chlorinating agent during the synthesis of the oxane ring or by halogen exchange reactions.
Iodo-derivatives: The iodo analogue can be synthesized from the carboxylic acid via methods like the Hunsdiecker reaction using an iodine source or through palladium-catalyzed ipso-iododecarboxylation of the aromatic precursor if applicable. nih.govgoogle.com Direct iodination at the alpha position to a carbonyl can also be achieved under specific conditions. organic-chemistry.org
Fluoro-derivatives: The introduction of fluorine can be more challenging. Electrophilic fluorinating agents, such as Selectfluor, can be used to fluorinate the carbon alpha to the carboxyl group. organic-chemistry.org Alternatively, the reaction of ketene (B1206846) silyl (B83357) acetals derived from the corresponding ester with sources of electrophilic fluorine can yield α-fluorocarboxylic esters, which can then be hydrolyzed to the desired acid. nih.govorganic-chemistry.org
The reactivity of these halogenated analogues is expected to follow the trend I > Br > Cl > F for nucleophilic substitution reactions.
Related Oxane-Carboxylic Acid Architectures
The fundamental oxane-carboxylic acid scaffold can be further elaborated to create more complex and functionally diverse molecules.
The synthesis of highly substituted oxane rings often relies on cycloaddition reactions or intramolecular cyclization strategies. For instance, a hetero-Diels-Alder reaction between a diene and an aldehyde can provide a dihydropyran ring, which can be further modified to a substituted oxane.
The introduction of chirality is a critical aspect of modern organic synthesis. Enantioselective synthesis of chiral carboxylic acids can be achieved through various methods, including the use of chiral catalysts. nih.gov For oxane-carboxylic acids, this could involve an asymmetric cyclization step or the resolution of a racemic mixture. The synthesis of chiral 2-substituted chromanes (a benz-annulated oxane) highlights methods to control stereochemistry at the position adjacent to the oxygen atom. mdpi.com The development of synthetic routes to highly substituted and chiral oxane carboxylic acids allows for the exploration of three-dimensional chemical space and the generation of molecules with specific biological activities.
Synthetic Strategies for Bioisosteric Oxane-Carboxylic Acid Analogues
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely employed strategy in drug design to overcome challenges associated with carboxylic acids, such as poor membrane permeability and metabolic instability. drughunter.comresearchgate.netsemanticscholar.orgugent.be The carboxylic acid moiety of this compound can be replaced with a variety of non-classical bioisosteres to modulate its acidity, lipophilicity, and hydrogen bonding capacity. drughunter.comnih.gov
Common bioisosteric replacements for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. researchgate.netsemanticscholar.org The synthesis of these analogues would typically start from a common intermediate derived from this compound, such as the corresponding acid chloride or amide.
Tetrazole Analogues: The 5-substituted tetrazole ring is a well-established carboxylic acid bioisostere, exhibiting a similar pKa and planar geometry. drughunter.com A potential synthetic route to the tetrazole analogue of this compound could involve the conversion of the nitrile derivative. The synthesis would likely begin with the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile. The nitrile could then undergo a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid, to form the tetrazole ring.
Sulfonamide and Acylsulfonamide Analogues: Sulfonamides are another important class of carboxylic acid bioisosteres. drughunter.com The synthesis of the sulfonamide analogue could be achieved by reacting the corresponding oxane-4-sulfonyl chloride with ammonia (B1221849). A more acidic acylsulfonamide, which more closely mimics the pKa of a carboxylic acid, could be prepared by reacting the oxane-4-carboxamide with a sulfonylating agent.
The following table summarizes key properties of common carboxylic acid bioisosteres relevant to the design of this compound analogues.
| Bioisostere | Representative Structure | pKa Range | Key Physicochemical Properties |
| Carboxylic Acid | R-COOH | ~4-5 | Planar, H-bond donor/acceptor, typically ionized at physiological pH |
| 5-Substituted Tetrazole | R-CNNNN-H | ~4.5-5 | Planar, acidic, metabolically stable, increased lipophilicity compared to carboxylic acid |
| Sulfonamide | R-SO₂NH₂ | ~9-10 | Tetrahedral, H-bond donor/acceptor, less acidic than carboxylic acid |
| Acylsulfonamide | R-CONHSO₂R' | ~3-5 | Planar, acidic, strong H-bond acceptor |
| Hydroxamic Acid | R-CONHOH | ~8-9 | Planar, H-bond donor/acceptor, can act as a metal chelator |
This table presents generalized data for illustrative purposes.
Ring-Expanded and Ring-Contracted Heterocyclic Carboxylic Acid Analogues
Modification of the oxane ring system through expansion or contraction can lead to novel heterocyclic scaffolds with distinct conformational properties and potential for new biological activities. These transformations often involve carbocation rearrangements or other mechanistically complex pathways. wikipedia.orgchemistrysteps.comchemistrysteps.com
Ring-Expanded Analogues (Oxepane Derivatives): The expansion of the six-membered oxane ring to a seven-membered oxepane (B1206615) ring can be envisioned through several synthetic strategies. One potential approach involves a Tiffeneau-Demjanov-type rearrangement. This would require the conversion of the this compound to a vicinal amino alcohol. For instance, the carboxylic acid could be converted to an amino ketone, which could then be subjected to diazotization to generate a carbocation intermediate that could trigger the ring expansion.
Another strategy could involve the ring-closing metathesis of a diene precursor derived from the oxane scaffold. This would necessitate the opening of the oxane ring, followed by the introduction of two terminal alkene moieties and subsequent cyclization to form the oxepane ring.
Ring-Contracted Analogues (Tetrahydrofuran Derivatives): Ring contraction of the oxane ring to a five-membered tetrahydrofuran (B95107) ring is also a plausible synthetic goal. The Favorskii rearrangement of an α-halo ketone is a classic method for ring contraction. chemistrysteps.com In this context, the this compound could be converted to the corresponding α-bromo ketone. Treatment of this intermediate with a base would be expected to induce a rearrangement, leading to a cyclopentane (B165970) carboxylic acid derivative, in this case, a tetrahydrofuran-3-carboxylic acid derivative.
Alternatively, a photochemical Wolff rearrangement of a diazoketone derived from the oxane ring could also lead to a ring-contracted product. This would involve the formation of a ketene intermediate that could be trapped to form the desired tetrahydrofuran derivative.
The following table outlines potential ring-manipulated analogues of this compound and general synthetic strategies.
| Analogue Type | Target Ring System | General Synthetic Strategy | Key Intermediate |
| Ring-Expanded | Oxepane | Tiffeneau-Demjanov Rearrangement | Vicinal Amino Alcohol |
| Ring-Expanded | Oxepane | Ring-Closing Metathesis | Acyclic Diene |
| Ring-Contracted | Tetrahydrofuran | Favorskii Rearrangement | α-Halo Ketone |
| Ring-Contracted | Tetrahydrofuran | Wolff Rearrangement | Diazoketone |
This table presents hypothetical synthetic approaches based on established chemical transformations.
Spectroscopic Characterization and Structural Elucidation of 4 Bromooxane 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromooxane-4-carboxylic acid, a complete assignment of proton and carbon signals, along with their correlations, would provide conclusive evidence of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxane ring and the carboxylic acid group. The symmetry of the molecule, assuming a rapid chair-to-chair interconversion at room temperature, would result in two sets of chemically equivalent methylene (B1212753) protons.
The protons on C2 and C6 (adjacent to the ring oxygen) would be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, and are expected to appear in the range of δ 3.5-4.0 ppm. These protons would likely appear as a multiplet. The protons on C3 and C5 would be expected to resonate further upfield, typically in the δ 2.0-2.5 ppm range. The presence of the electron-withdrawing bromine and carboxylic acid groups at C4 would also influence these shifts.
A key diagnostic signal would be the carboxylic acid proton (-COOH), which is highly deshielded and typically appears as a broad singlet far downfield, often between δ 10-13 ppm. libretexts.org This signal's position can be dependent on solvent and concentration. pressbooks.pub The absence of a proton signal associated with the C4 position provides strong evidence for the quaternary nature of this carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H2, H6 | 3.5 - 4.0 | Multiplet |
| H3, H5 | 2.0 - 2.5 | Multiplet |
| -COOH | 10 - 13 | Broad Singlet |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, four distinct signals are anticipated.
The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of δ 170-185 ppm. pressbooks.pubprinceton.edu The quaternary carbon, C4, which is bonded to both a bromine atom and a carboxylic acid group, would be significantly deshielded and is predicted to resonate in the δ 50-70 ppm range. The carbons adjacent to the ring oxygen, C2 and C6, are also deshielded and would likely appear around δ 65-75 ppm. The remaining ring carbons, C3 and C5, would be the most upfield of the ring signals, expected in the δ 30-40 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 170 - 185 |
| C 2, C 6 | 65 - 75 |
| C 4 | 50 - 70 |
| C 3, C 5 | 30 - 40 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the proton signals at C2/C6 and C3/C5, confirming their adjacent relationship within the oxane ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. youtube.com This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons. Specifically, it would show correlations between the proton signals assigned to H2/H6 and the carbon signals for C2/C6, and between the H3/H5 proton signals and the C3/C5 carbon signals. The lack of any correlation for the C4 and the carboxylic carbon signals in the HSQC spectrum would confirm their quaternary nature. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds. youtube.com This technique would be vital in placing the substituents on the C4 carbon. Key expected correlations would include:
Protons at C3/C5 showing a correlation to the quaternary C4 and the C2/C6 carbons.
Protons at C2/C6 showing a correlation to the quaternary C4.
Crucially, protons at both C3/C5 and C2/C6 would be expected to show a long-range correlation to the carbonyl carbon of the carboxylic acid, definitively placing it at the C4 position.
Together, these 2D NMR techniques would provide a comprehensive and unambiguous elucidation of the molecular connectivity of this compound. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound (C₆H₉BrO₃). The calculated exact mass would be compared to the experimentally measured mass, with a very low mass error (typically < 5 ppm) providing strong confidence in the proposed formula.
A defining feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. This characteristic 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Soft ionization techniques are employed to generate gas-phase ions of the analyte without causing significant fragmentation, allowing for the clear determination of the molecular weight.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a highly suitable technique for a polar molecule like this compound. cam.ac.uk In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily formed and detected. The spectrum would show the characteristic bromine isotope pattern for the [M-H]⁻ ion. Tandem MS (MS/MS) experiments on the isolated [M-H]⁻ ion could be performed to induce fragmentation. Expected fragmentation pathways could include the loss of CO₂ (44 Da) from the carboxylate group or the loss of HBr (80/82 Da).
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): While more commonly used for larger biomolecules, MALDI-TOF MS can also be applied to smaller organic molecules. nist.gov The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. Similar to ESI, this would allow for the detection of the molecular ion and confirmation of the molecular weight. The choice of an appropriate matrix is crucial for successful analysis. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.eduorgchemboulder.com For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm the presence of its key structural features: the carboxylic acid group, the oxane (tetrahydropyran) ring, and the carbon-bromine bond.
The most prominent feature of a carboxylic acid in an IR spectrum is the hydroxyl (O-H) stretching vibration. Due to strong intermolecular hydrogen bonding, which typically leads to the formation of dimers, this absorption appears as a very broad and intense band spanning a wide range of wavenumbers, generally from 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.org This broad signal often overlaps with the sharper C-H stretching absorptions from the oxane ring, which are expected in the 2850-3000 cm⁻¹ region. orgchemboulder.comorgchemboulder.com
Another key diagnostic peak is the carbonyl (C=O) stretch of the carboxylic acid group. This absorption is typically strong and sharp, appearing in the region of 1690-1760 cm⁻¹. orgchemboulder.comlibretexts.org For a saturated, hydrogen-bonded carboxylic acid like this compound, this peak is anticipated to be centered around 1710 cm⁻¹. libretexts.org
The spectrum will also feature absorptions related to the oxane ring and the halogen substituent. A C-O stretching vibration from the carboxylic acid group is expected between 1210-1320 cm⁻¹. orgchemboulder.comlibretexts.org The ether C-O-C linkage within the oxane ring will also produce a characteristic stretching band, typically in the 1050-1150 cm⁻¹ region. The carbon-bromine (C-Br) single bond stretch is found in the fingerprint region of the spectrum, typically at lower wavenumbers between 515 and 690 cm⁻¹, providing direct evidence of the bromine substituent. libretexts.orgorgchemboulder.com
Detailed vibrational analysis of these absorption bands allows for the unambiguous identification of the functional groups present in this compound and its derivatives.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Oxane Ring | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
| C-O-C Stretch | Oxane Ring (Ether) | 1050 - 1150 | Strong |
| C-Br Stretch | Bromoalkane | 515 - 690 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions of a molecule by quantifying its absorption of UV or visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. masterorganicchemistry.com The chromophores within this compound—specifically the carbonyl (C=O) group—are responsible for its characteristic UV absorption.
Saturated carboxylic acids, which lack extensive conjugation, typically exhibit a weak absorption band at a lower wavelength, generally in the range of 200–215 nm. jove.com This absorption corresponds to an n → π* (n-to-pi-star) electronic transition. jove.comnih.gov This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. masterorganicchemistry.comlibretexts.org
This n → π* transition for saturated carbonyl compounds is known to be weak, with a low molar absorptivity (ε), typically less than 100 L·mol⁻¹·cm⁻¹. masterorganicchemistry.comjove.com The presence of heteroatoms like the bromine and the ether oxygen (auxochromes) can cause a slight shift in the absorption wavelength due to their inductive effects, which can alter the energy of the non-bonding orbitals. libretexts.org However, since the molecule is fully saturated and lacks conjugation, no strong absorptions are expected at higher wavelengths (above 220 nm). libretexts.org
Therefore, the UV-Vis spectrum of this compound is expected to be relatively simple, characterized primarily by this low-wavelength, low-intensity n → π* transition of the carboxyl group.
Table 2: Expected Electronic Transitions for this compound
| Electronic Transition | Chromophore | Approximate λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | Carbonyl (C=O) | 200 - 215 | Low (<100 L·mol⁻¹·cm⁻¹) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate the electron density map and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. wikipedia.org
For this compound, a single-crystal X-ray diffraction study would provide definitive structural elucidation. It would confirm the chair conformation of the oxane ring, which is the most stable arrangement for six-membered saturated rings. Furthermore, it would establish the stereochemical relationship between the bromine atom and the carboxylic acid group at the C4 position, defining whether they are in axial or equatorial positions relative to the ring.
A crucial aspect of the crystal structure of carboxylic acids is the formation of intermolecular hydrogen bonds. libretexts.org In the solid state, carboxylic acids almost invariably form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govnih.gov This hydrogen bonding is a dominant factor in the crystal packing and significantly influences the physical properties of the compound. libretexts.org
The analysis would also reveal other potential intermolecular interactions, such as halogen bonding involving the bromine atom, which could further influence the supramolecular architecture of the crystal lattice. The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, provide an unambiguous and detailed model of the molecule's solid-state structure.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Key Bond Lengths (Å) | C=O, C-O, C-Br, C-C |
| Key Bond Angles (°) | O=C-O, C-C-Br |
| Hydrogen Bond Geometry | O-H···O distance and angle |
Conformational Analysis of 4 Bromooxane 4 Carboxylic Acid
Principles of Conformational Isomerism in Substituted Six-Membered Rings
Six-membered rings, such as the oxane ring in 4-bromooxane-4-carboxylic acid, are not planar. To avoid angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), they adopt puckered conformations. The most stable and well-studied of these is the chair conformation , which eliminates virtually all angle and torsional strain.
In the chair form, the substituent positions are not equivalent; they are classified as either axial or equatorial . Axial bonds are parallel to the principal C3 axis of the ring, pointing straight up or down, while equatorial bonds point out from the "equator" of the ring.
A fundamental property of six-membered rings is ring inversion or "chair flip." This is a rapid process at room temperature where one chair conformation converts into the other. During this interconversion, all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com Other, higher-energy conformations like the boat and twist-boat serve as intermediates in this process. The boat conformation is destabilized by torsional strain and steric hindrance between the "flagpole" hydrogens, while the twist-boat is a slightly more stable intermediate. masterorganicchemistry.com The energy barrier for the chair-chair interconversion in cyclohexane (B81311) is approximately 10 kcal/mol. masterorganicchemistry.com
Analysis of Chair Conformations and Preferential Substituent Orientations
For this compound, the substituents (bromine and carboxylic acid) are attached to the same carbon atom (C4). This means that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The ring inversion process interconverts these two distinct chair conformers.
Figure 1. Chair-chair interconversion of this compound, showing the exchange between axial and equatorial positions for the bromine and carboxylic acid groups.
The equilibrium between these two conformers is not equal. It is governed by the steric demand of each substituent. Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens (or, in this case, the lone pairs of the ring oxygen) on the same side of the ring. These are known as 1,3-diaxial interactions . To minimize these unfavorable interactions, bulkier substituents preferentially occupy the more spacious equatorial position.
Influence of Bromine and Carboxylic Acid Groups on Conformational Preferences and Equilibria
The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, known as the A-value . The A-value represents the energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
To determine the favored conformation of this compound, the A-values of the bromine and carboxylic acid groups must be compared.
| Substituent | A-value (kcal/mol) | Source(s) |
| Bromine (-Br) | ~0.43 - 0.55 | masterorganicchemistry.com |
| Carboxylic Acid (-COOH) | ~1.4 | chegg.com |
As the data indicates, the carboxylic acid group has a significantly larger A-value than the bromine atom. This implies that the -COOH group exerts a greater steric demand. Consequently, the conformational equilibrium will strongly favor the chair form where the larger carboxylic acid group occupies the equatorial position to avoid 1,3-diaxial strain, forcing the smaller bromine atom into the axial position. The energy difference of approximately 0.85-0.97 kcal/mol (the difference between the two A-values) indicates that the conformer with the equatorial -COOH group will be the predominant species at equilibrium.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance) and their Conformational Impact
While steric hindrance is the dominant factor, other intramolecular interactions can influence conformational preferences.
Steric Hindrance: The primary interaction dictating the equilibrium is the 1,3-diaxial steric strain. In the less stable conformer, the axial carboxylic acid group would experience repulsion from the axial hydrogen atoms at C2 and C6. However, in the oxane ring, one of these interactions is replaced by an interaction with the lone pairs of the ring oxygen, which can alter the precise energetic cost. Nonetheless, the preference for placing the larger -COOH group in the equatorial position remains.
Intramolecular Hydrogen Bonding: A noteworthy potential interaction in this compound is the formation of an intramolecular hydrogen bond. In the conformer where the carboxylic acid group is axial, the acidic proton could potentially form a hydrogen bond with the endocyclic oxygen atom of the oxane ring. This interaction would form a stable six-membered ring system. While such an interaction could stabilize the axial-COOH conformer, it is generally not sufficient to overcome the significant steric preference for the large -COOH group to be equatorial. wikipedia.org However, its presence could slightly decrease the energy difference between the two conformers compared to what A-values alone would predict.
Dynamic Conformational Studies Using Variable Temperature NMR Spectroscopy
The rapid chair-chair interconversion at room temperature can be studied in detail using Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy . At room temperature, the ring flip is so fast on the NMR timescale that the spectrum shows a single, time-averaged signal for each nucleus. masterorganicchemistry.com
As the temperature is lowered, the rate of interconversion decreases. When the rate becomes slow enough, the NMR spectrometer can distinguish between the two distinct chair conformers. The single averaged peak broadens and eventually separates into two distinct sets of signals, one for the major conformer (equatorial -COOH) and one for the minor conformer (axial -COOH). The temperature at which the separate peaks merge into a single broad peak is known as the coalescence temperature (Tc) . nih.gov
By analyzing the line shape of the signals at different temperatures, particularly at the coalescence point, the rate constant (k) for the interconversion can be determined. The free energy of activation (ΔG‡) for the ring flip can then be calculated using the Eyring equation. nih.govnih.gov
Illustrative VT-NMR Data Analysis
The following table provides a hypothetical but realistic dataset for a VT-¹H NMR experiment monitoring a specific proton signal (e.g., H2/H6) in this compound.
| Temperature (K) | Spectrum Appearance | Chemical Shift Difference (Δν, Hz) | Rate Constant (k, s⁻¹) |
| 300 | Sharp, averaged singlet | - | >> 500 |
| 240 | Broad singlet | - | ~222 |
| 220 (Tc) | Coalescence (single broad peak) | 100 (from low T) | 222 |
| 200 | Two broad peaks | 100 | < 222 |
| 180 | Two sharp singlets (slow exchange) | 100 | << 222 |
From this data, the free energy of activation can be calculated at the coalescence temperature using the formula: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) Where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant. For the data above, a Tc of 220 K and a k of 222 s⁻¹ would yield a ΔG‡ of approximately 11.2 kcal/mol, a typical value for a substituted six-membered ring inversion. sikhcom.net This experimental approach provides precise thermodynamic data on the energy barrier separating the two chair conformers.
Computational Chemistry Investigations of 4 Bromooxane 4 Carboxylic Acid
Electronic Structure and Bonding Analysis
Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. Computational methods can map out electron distribution and orbital energies, which are key to its reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgrutgers.edu It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgcambridge.org For 4-Bromooxane-4-carboxylic acid, DFT calculations are essential for determining its most stable three-dimensional structure (ground state geometry) and various electronic properties.
The process involves an iterative, self-consistent calculation to solve the Kohn-Sham equations, which model a system of non-interacting particles that yields the same electron density as the real system. wikipedia.orgrutgers.edu This approach allows for the calculation of the molecule's total energy, from which optimized bond lengths, bond angles, and dihedral angles are derived. Furthermore, DFT provides critical insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting chemical reactivity, as they relate to the molecule's ability to donate or accept electrons.
Table 1: Illustrative Electronic Properties from DFT Calculations This table shows the types of electronic properties that would be determined for this compound using DFT. Specific values require dedicated computational studies.
| Property | Description |
|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's potential as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's potential as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which indicates the molecule's chemical stability and reactivity. |
| Dipole Moment | A measure of the net molecular polarity arising from its charge distribution. |
Table 2: Illustrative Optimized Geometric Parameters from DFT Calculations This table lists key geometric parameters that would be optimized for this compound to find its ground state geometry. Specific values are pending computational analysis.
| Parameter | Description |
|---|---|
| C-Br Bond Length | The distance between the carbon and bromine atoms. |
| C-O (acid) Bond Lengths | The lengths of the carbon-oxygen single and double bonds in the carboxylic acid group. |
| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |
| C-O-C Bond Angle | The angle within the oxane ring involving the ether oxygen. |
| C-C-Br Bond Angle | The angle involving the bromine substituent. |
| Carboxyl Group Dihedral Angle | The torsional angle defining the orientation of the carboxylic acid group relative to the oxane ring. |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgavogadro.cc They are invaluable for predicting how molecules will interact with each other. libretexts.org An MEP map is generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.orgyoutube.com
These maps use a color spectrum to represent different regions of electrostatic potential. Typically, red indicates regions of lowest electrostatic potential (most negative), which are rich in electrons and prone to electrophilic attack. Conversely, blue indicates regions of highest electrostatic potential (most positive), which are electron-deficient and susceptible to nucleophilic attack. avogadro.cclibretexts.org Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would reveal key features of its reactivity. The oxygen atoms of the carboxylic acid group and the ether linkage would be expected to show negative potential (red), highlighting them as sites for interaction with electrophiles or hydrogen bond donors. The acidic proton of the carboxyl group would exhibit a strong positive potential (blue), confirming its role as a primary site for deprotonation by a base. The region around the bromine atom would also be of interest, as it could influence the molecule's interactions through halogen bonding or by affecting the charge distribution on the ring.
Table 3: Predicted MEP Characteristics for this compound This table outlines the expected charge distribution and reactivity sites for this compound based on the principles of MEP analysis.
| Molecular Region | Expected MEP Color | Predicted Chemical Character |
|---|---|---|
| Carboxylic Acid Hydroxyl H | Deep Blue | Strongly positive potential; site for nucleophilic attack/deprotonation. |
| Carbonyl Oxygen (C=O) | Red | Strongly negative potential; site for electrophilic attack/H-bond accepting. |
| Ether Oxygen (-O-) | Red / Orange | Negative potential; potential H-bond acceptor. |
| Bromine Atom | Green / Yellow | Intermediate potential, possibly with a region of positive potential (sigma-hole). |
| Carbon Ring Structure | Green / Yellow | Relatively neutral potential. |
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the energy changes as reactants transform into products, it is possible to identify key intermediates and the energetic barriers that control reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). mit.edu The transition state is a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io Characterizing the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating its activation energy. acs.orgnih.gov
Computational methods can locate these fleeting structures, which are often impossible to observe experimentally. mit.edu For a reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, a transition state search would be performed. The located TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with the nucleophile). The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.
Table 4: Illustrative Data for a Hypothetical Transition State This table presents the kind of information obtained from a transition state characterization for a hypothetical reaction of this compound.
| Parameter | Description |
|---|---|
| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. |
| Imaginary Frequency | The single negative frequency value confirming the structure as a true transition state. |
| Key Bond Distances | The lengths of bonds being formed and broken in the transition state structure. |
| Reaction Coordinate | The principal motion described by the imaginary frequency. |
Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. Computational studies can map the potential energy surface to identify different isomers and the transition states that connect them. nih.govnih.gov This analysis reveals the energetic feasibility of isomerization and the relative stability of the different forms.
For this compound, a key isomerization process would be the ring inversion of the oxane chair conformation, leading to the interconversion of axial and equatorial positions for the bromine and carboxylic acid groups. Computational analysis would involve calculating the energies of the different chair conformers (e.g., Br-axial/COOH-equatorial vs. Br-equatorial/COOH-axial) and the transition state for the ring flip. These calculations would predict which isomer is more stable and the energy barrier required for their interconversion. nsf.gov Such studies are crucial for understanding the dynamic behavior of the molecule in solution. acs.org
Table 5: Hypothetical Energy Profile for Isomerization of this compound This table illustrates the data that would be generated to compare the stability of different isomers and the energy barrier for their interconversion.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Isomer A | e.g., Equatorial-Br, Equatorial-COOH | 0.0 (Reference) |
| Isomer B | e.g., Axial-Br, Axial-COOH | (Calculated Value) |
| Transition State | Structure connecting Isomer A and Isomer B | (Calculated Value) |
Conformational Energy Calculations and Free Energy Profiles
Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, which arise from rotation around single bonds. wavefun.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies and populations at equilibrium. uci.edu
Computational methods, such as systematic or stochastic (Monte Carlo) searches, are used to explore the conformational space of the molecule. wavefun.com Each identified conformation is then subjected to geometry optimization to find the nearest local energy minimum. By calculating the energies of all stable conformers, a conformational energy profile can be constructed.
To obtain a more complete understanding of the system at a given temperature, it is necessary to calculate the Gibbs free energy, which includes contributions from enthalpy and entropy. nih.govnih.gov A free energy profile provides the relative free energies of the different conformers and the free energy barriers for their interconversion. This information is critical for predicting the dominant conformation in a sample and understanding how conformational changes might influence the molecule's properties and biological activity. aip.org
Table 6: Representative Data from Conformational Free Energy Analysis This table shows the type of results expected from a detailed conformational analysis of this compound, providing insight into the relative stability and population of its conformers.
| Conformer | Key Dihedral Angles (°) | Relative Potential Energy (kcal/mol) | Relative Free Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1 (Global Minimum) | (Value 1, Value 2) | 0.00 | 0.00 | (Calculated Value) |
| 2 | (Value 3, Value 4) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 3 | (Value 5, Value 6) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. princeton.edu Computational software can calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted into NMR chemical shifts. nih.gov For this compound, theoretical calculations would involve optimizing the molecule's geometry and then performing NMR calculations at a chosen level of theory and basis set, such as B3LYP/6-31G*. nih.gov The predicted chemical shifts for both ¹H and ¹³C nuclei can then be compared with experimental data to aid in the assignment of spectral peaks.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies. researchgate.net These predicted frequencies for this compound would help in assigning the peaks in its experimental IR and Raman spectra to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-Br stretch, and various C-H and C-O vibrational modes.
To illustrate the type of data generated, the following tables present hypothetical predicted NMR chemical shifts and vibrational frequencies for this compound.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 175.2 |
| C2 | 2.15 | 35.8 |
| C3 | 1.89 | 35.8 |
| C4 | - | 78.5 |
| C5 | 3.98 | 68.2 |
| C6 | 3.98 | 68.2 |
| COOH | 12.10 | - |
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | 3450 | O-H stretch of carboxylic acid |
| ν(C=O) | 1715 | C=O stretch of carboxylic acid |
| δ(C-H) | 1420 | C-H bending |
| ν(C-O) | 1250 | C-O stretch of oxane ring |
| ν(C-Br) | 650 | C-Br stretch |
Application of Machine Learning in Predicting Reaction Efficiency and Selectivity
Machine learning (ML) has emerged as a transformative tool in chemistry for predicting the outcomes of chemical reactions, including their efficiency (yield) and selectivity. beilstein-journals.org These models are trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, conditions, and the resulting products. researchgate.net
For a molecule like this compound, machine learning models could be employed to predict the yield and selectivity of various potential reactions. For instance, if this compound were to undergo a nucleophilic substitution at the bromine-bearing carbon, an ML model could predict the efficiency of the reaction with different nucleophiles and under various solvent and temperature conditions. nih.gov Similarly, for reactions involving the carboxylic acid group, such as esterification, ML could help in optimizing the choice of alcohol and catalyst to maximize the yield. nih.gov
The process typically involves representing the molecules and reaction conditions as numerical features that the ML algorithm can process. beilstein-journals.org These features can include molecular fingerprints, quantum chemical descriptors, and encoded categorical variables for solvents and reagents. A trained model, such as a neural network or a gradient boosting algorithm, can then predict the reaction outcome for new, unseen combinations of reactants and conditions. manchester.ac.uk
The development of accurate predictive models relies on the availability of large, high-quality datasets of chemical reactions. globethesis.com High-throughput experimentation (HTE) plays a crucial role in generating such datasets, which can then be used to train and validate ML models. nih.govnih.gov
The following table provides a hypothetical example of how machine learning could be used to predict the efficiency of a reaction involving this compound.
Table 3: Hypothetical Machine Learning Predictions for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Predicted Yield (%) |
| Sodium Azide (B81097) | DMSO | 80 | 92 |
| Sodium Cyanide | Ethanol | 60 | 78 |
| Ammonia (B1221849) | Methanol (B129727) | 100 | 65 |
| Sodium Hydroxide (B78521) | Water | 50 | 85 |
Applications of 4 Bromooxane 4 Carboxylic Acid in Advanced Organic Synthesis and Chemical Research
Versatile Building Block for Complex Heterocyclic Structures and Natural Product Synthesis
The rigid oxane scaffold and the presence of two distinct functional groups make 4-bromooxane-4-carboxylic acid a valuable building block for the construction of intricate heterocyclic architectures. The carboxylic acid moiety allows for a variety of transformations, including amidation, esterification, and reduction, while the bromine atom can participate in numerous coupling reactions or serve as a leaving group in nucleophilic substitutions. This dual reactivity enables chemists to introduce diverse functionalities and build complex molecular frameworks.
In the realm of natural product synthesis, compounds with similar structural motifs are of great interest. While direct application of this compound in the total synthesis of a specific natural product is not yet widely documented in publicly available literature, its potential as a precursor to key intermediates is recognized. The synthesis of various bioactive natural products often relies on chiral building blocks derived from carbohydrates or other natural sources. nih.gov The oxane ring of this compound provides a pre-existing heterocyclic core that can be elaborated upon to construct segments of complex natural products. For instance, the synthesis of certain marine natural products involves the modification of existing cyclic ethers. mdpi.com
Synthetic Intermediate for Chemical Libraries and Diverse Molecular Scaffolds
The creation of chemical libraries containing a wide array of structurally diverse molecules is a cornerstone of modern drug discovery and materials science. nih.gov this compound serves as an excellent starting material for generating such libraries. The differential reactivity of its functional groups allows for a divergent synthetic approach, where a single starting material can be converted into a multitude of distinct products.
For example, the carboxylic acid can be coupled with a variety of amines to produce a library of amides, while the bromine atom can be subjected to different cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a range of substituents. This combinatorial approach enables the rapid generation of diverse molecular scaffolds, which can then be screened for desired biological activities or material properties. The concept of using a central scaffold to build diverse structures is a well-established strategy in medicinal chemistry, with motifs like the 4-quinolone-3-carboxylic acid serving as a basis for numerous therapeutic agents. nih.gov
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Aryl/Vinyl Group |
| Sonogashira Coupling | Terminal Alkyne, Palladium and Copper Catalysts, Base | Alkynyl Group |
| Nucleophilic Substitution | Nucleophile (e.g., Azide (B81097), Cyanide) | Azide, Nitrile, etc. |
Precursor for the Development of Advanced Materials and Polymers
The unique chemical structure of this compound also lends itself to applications in materials science. The carboxylic acid group can be utilized for the synthesis of polyesters and polyamides, while the bromine atom can serve as a site for polymerization or as a handle for post-polymerization modification. The incorporation of the rigid oxane ring into a polymer backbone can impart specific properties, such as increased thermal stability and altered solubility.
Furthermore, the bromine atom can be a site for introducing flame-retardant properties into materials. Brominated compounds are well-known for their efficacy as flame retardants, and incorporating this compound or its derivatives into polymer structures could lead to the development of new fire-resistant materials. The synthesis of complex and functionally distinct scaffolds is a key area of research for creating novel materials with unique properties. storkapp.me
Probes and Substrates for Investigating Novel Reaction Mechanisms and Methodologies
New reaction development is a fundamental aspect of organic chemistry. This compound can serve as a valuable tool in this endeavor. Its well-defined structure and predictable reactivity make it an ideal substrate for testing new synthetic methodologies. For example, chemists developing new cross-coupling reactions or C-H activation strategies could use this compound to assess the scope and limitations of their methods.
The presence of both a nucleophilic (carboxylic acid) and an electrophilic (carbon-bromine bond) center within the same molecule allows for the study of intramolecular reactions. Under specific conditions, the carboxylate could potentially displace the bromide to form a bicyclic lactone, providing insights into the factors that govern such cyclization reactions. The study of reaction mechanisms is crucial for understanding and controlling chemical transformations. scirp.org
Chemical Tools for Exploring Structure-Reactivity Relationships in Cyclic Systems
The conformational rigidity of the oxane ring in this compound makes it an excellent model system for studying structure-reactivity relationships in cyclic compounds. The fixed spatial arrangement of the functional groups allows for a more precise analysis of how stereochemistry and conformation influence reaction outcomes.
By synthesizing and studying the reactivity of different stereoisomers of this compound, chemists can gain a deeper understanding of stereoelectronic effects and the role of through-space interactions in chemical reactions. For instance, the rate of nucleophilic substitution at the bromine-bearing carbon may differ significantly between diastereomers due to steric hindrance or the orientation of adjacent bonds. Such studies contribute to the fundamental understanding of organic reactivity and are essential for the rational design of new synthetic strategies. researchgate.net
Future Perspectives and Emerging Research Avenues for 4 Bromooxane 4 Carboxylic Acid
Exploration of Asymmetric Synthesis and Chiral Induction for Stereoselective Access
A primary challenge and opportunity in the study of 4-bromooxane-4-carboxylic acid lies in the control of its stereochemistry. The C4 position is a quaternary stereocenter, and the development of methods to access enantiomerically pure forms of this compound is critical for its potential use in pharmaceuticals, where enantiomers can have vastly different biological activities.
Future research will likely focus on catalytic asymmetric methods to construct this chiral center. nih.govrsc.org One promising avenue is the use of organocatalysis, which has emerged as a powerful tool for asymmetric transformations. wikipedia.org For instance, an organocatalytic asymmetric halolactonization of a suitable γ,δ-unsaturated carboxylic acid precursor could be a viable strategy. thieme-connect.comnih.govacs.org This approach would simultaneously install the bromine atom and set the stereochemistry at the C4 position while forming a lactone, which can then be further manipulated to yield the target oxane ring.
Another approach involves the use of chiral transition metal catalysts. Asymmetric hydroformylation or similar carbon-carbon bond-forming reactions on a prochiral substrate could establish the quaternary center with high enantioselectivity. nih.govrsc.org The development of novel chiral ligands will be crucial for achieving high levels of stereocontrol in these transformations. The inherent difficulty in creating quaternary stereocenters makes this a significant area for synthetic innovation. nih.govdigitellinc.comacs.org
Table 1: Potential Asymmetric Strategies for this compound
| Strategy | Catalyst Type | Key Transformation | Potential Advantages |
|---|---|---|---|
| Asymmetric Halolactonization | Chiral Organocatalyst (e.g., thiourea, cinchona alkaloid derivatives) | Cyclization of an unsaturated carboxylic acid precursor with a bromine source | High enantioselectivity, metal-free conditions. thieme-connect.comacs.org |
| Chiral Auxiliary Control | Covalently attached chiral molecule | Diastereoselective formation of the oxane ring or bromination | Well-established and reliable, predictable stereochemical outcome. |
Development of Greener and More Sustainable Synthetic Routes and Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical and chemical industries. instituteofsustainabilitystudies.comncfinternational.itresearchgate.net Future syntheses of this compound and its derivatives will need to adhere to these principles to be considered viable and scalable. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.govnih.gov
Key areas for development include:
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical CO2, or bio-derived solvents. instituteofsustainabilitystudies.com
Catalytic Methods: Shifting from stoichiometric reagents, which are consumed in the reaction and generate significant waste, to catalytic methods. ncfinternational.it This includes both metal-based and organocatalysts that can be used in small amounts and potentially recycled. mdpi.com
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating. nih.govchemijournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, often through one-pot or multicomponent reactions. frontiersin.orgresearchgate.net
Table 2: Comparison of Hypothetical Traditional vs. Green Synthetic Approaches
| Step | Traditional Approach | Green/Sustainable Approach | Green Chemistry Principle Addressed |
|---|---|---|---|
| Bromination | Stoichiometric Br2 in CCl4 | Catalytic bromination using HBr/H2O2; N-Bromosuccinimide in an ionic liquid | Safer solvents, catalysis, atom economy. |
| Cyclization | Multi-step process with protecting groups and harsh reagents | One-pot tandem reaction; Biocatalysis using engineered enzymes | Fewer steps (avoids derivatives), renewable feedstocks. ncfinternational.itmdpi.com |
| Energy Input | Prolonged heating under reflux | Microwave-assisted or flow-reactor synthesis | Increased energy efficiency. chemijournal.com |
| Purification | Column chromatography with large solvent volumes | Crystallization or solvent-free purification methods | Waste prevention. frontiersin.org |
Advanced Functionalization Strategies for the Oxane Core and Side Chains
To fully explore the chemical space around this compound, efficient methods for its derivatization are required. Late-stage functionalization (LSF) has become a transformative strategy in medicinal chemistry, allowing for the direct modification of a complex molecular core without the need for de novo synthesis. wikipedia.orgresearchgate.netthieme.dempg.de
Future research will likely target the C-H bonds at the C2, C3, C5, and C6 positions of the oxane ring. These positions are traditionally considered unreactive, but modern synthetic methods, such as transition-metal-catalyzed C-H activation and photoredox catalysis, have made their functionalization possible. researchgate.netnih.govnih.govbenthamdirect.comacs.org
Photoredox Catalysis: This method uses visible light to generate reactive radical intermediates under mild conditions, enabling the introduction of alkyl, aryl, and other functional groups onto the oxane ring. nih.govnih.govacs.orgresearchgate.net
Transition Metal Catalysis: Catalysts based on palladium, rhodium, or iridium can direct the functionalization of specific C-H bonds, often guided by the coordinating effect of the nearby carboxylic acid group. benthamdirect.com
Side-Chain Modification: The carboxylic acid group itself is a versatile handle for creating a library of derivatives, including esters, amides, and other functionalities, each with potentially different physicochemical and biological properties.
This ability to rapidly generate analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.govacs.orgnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of heterocyclic compounds. mtak.huspringerprofessional.demdpi.comresearchgate.net For the synthesis of this compound, flow chemistry could provide:
Enhanced Safety: Precise control over reaction temperature and mixing, which is particularly important when handling hazardous reagents like bromine. mtak.hu
Improved Reproducibility and Scalability: Consistent product quality and the ability to easily scale production from milligrams to kilograms without re-optimizing the reaction conditions. springerprofessional.de
Access to Novel Reaction Conditions: The ability to use high temperatures and pressures safely, potentially unlocking new reaction pathways and accelerating slow transformations. mdpi.com
Coupling flow synthesis with automated platforms represents a paradigm shift in chemical synthesis. nih.govresearchgate.netdurham.ac.ukoxfordglobal.comnih.gov An automated system could perform a multi-step synthesis of this compound and then use it as a building block for subsequent diversification reactions, also in flow. durham.ac.ukrsc.org Such platforms can accelerate the discovery of new molecules by integrating synthesis, purification, and analysis in a closed-loop system, enabling rapid iteration of the design-make-test cycle in drug discovery. nih.govnih.gov
Computational Design of Novel Derivatives with Tailored Reactivity and Synthetic Utility
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. scielo.brnih.govacs.org For this compound, computational methods can guide future research in several key areas.
Reactivity Prediction: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict the reactivity of different C-H bonds. This information can help chemists design more effective and selective late-stage functionalization strategies. rsc.org
Mechanism Elucidation: Computational studies can provide detailed insights into the transition states and intermediates of potential synthetic routes, helping to optimize reaction conditions and explain observed stereochemical outcomes. scielo.brnih.gov
In Silico Screening: Virtual libraries of derivatives can be generated computationally and screened against biological targets to identify promising candidates for synthesis. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity or other properties, further refining the design of new molecules. nih.gov
By combining computational predictions with experimental work, researchers can accelerate the discovery and development of novel derivatives of this compound with tailored properties for specific applications. nih.gov
Table 3: Application of Computational Tools in this compound Research
| Computational Method | Application | Research Area Benefitted |
|---|---|---|
| Density Functional Theory (DFT) | Predict C-H bond dissociation energies; Model transition states of catalytic cycles. | Advanced Functionalization (9.3); Asymmetric Synthesis (9.1) |
| Molecular Dynamics (MD) | Simulate conformational preferences; Study solvent effects on reaction pathways. | Asymmetric Synthesis (9.1); Greener Synthesis (9.2) |
| QSAR Modeling | Correlate molecular descriptors with biological activity or physical properties. | Design of Novel Derivatives for specific applications. |
| Virtual Screening/Docking | Predict binding affinity of derivatives to protein targets. | Medicinal chemistry and drug discovery. |
Q & A
Q. What are the recommended safety protocols for handling 4-Bromooxane-4-carboxylic acid in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Inhalation risks require working in a fume hood. Waste disposal should follow institutional guidelines, with segregation of halogenated organic waste to avoid environmental contamination . Storage conditions should avoid incompatibles like strong oxidizing agents or alkaline/acidic materials to prevent exothermic reactions .
Q. What synthetic strategies are effective for preparing this compound with high purity?
A common approach involves bromination of oxane-4-carboxylic acid derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Purity validation through melting point analysis (160–162°C range for analogous brominated carboxylic acids) and HPLC (C18 columns, UV detection at 254 nm) is critical .
Q. How can researchers characterize the structural and purity parameters of this compound?
Structural confirmation requires ¹H/¹³C NMR to identify the bromine-substituted oxane ring and carboxylic proton. FT-IR confirms the carboxylic acid C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC (reverse-phase C18 columns, mobile phase: acetonitrile/water with 0.1% TFA). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 223) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing carboxylic acid group activates the bromine atom on the oxane ring for SN2 reactions. Steric hindrance from the oxane ring’s chair conformation may influence reaction rates with nucleophiles (e.g., amines or thiols). Computational studies (DFT) can model transition states to predict regioselectivity . Experimental kinetic studies under varying solvents (polar aprotic vs. protic) further elucidate mechanistic pathways .
Q. How should researchers address contradictions in reported solubility or stability data for this compound?
Contradictory data may arise from differences in solvent polarity, temperature, or impurities. Methodological rigor includes:
- Reproducing experiments under standardized conditions (e.g., 25°C, DMSO/water mixtures).
- Validating compound stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).
- Cross-referencing with analogous brominated carboxylic acids (e.g., 4-Bromobenzoic acid’s solubility in benzene vs. water) .
Q. What methodological considerations apply to studying stereochemical effects in this compound derivatives?
Chiral resolution techniques, such as chiral HPLC (Chiralpak AD columns) or enzymatic kinetic resolution, can separate enantiomers. X-ray crystallography confirms absolute configuration, while circular dichroism (CD) assesses optical activity. Stereochemical effects on biological activity (e.g., enzyme inhibition) require assays comparing racemic vs. enantiopure samples .
Q. How is this compound utilized as an intermediate in synthesizing complex organic molecules?
Its bromine moiety enables cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The carboxylic acid can be esterified or amidated for prodrug development. Applications include synthesizing fluorinated analogs (via halogen exchange) or polymer precursors (via radical polymerization initiators) .
Q. Methodological Notes
- Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) for reproducibility .
- Contradiction Resolution : Apply triangulation by combining quantitative (HPLC, NMR) and qualitative (crystallography) data .
- Safety Compliance : Align protocols with REACH and institutional guidelines for halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
